Cas no 2352009-57-3 (2-{(benzyloxy)carbonylamino}-3-(3,5-dichloropyridin-4-yl)propanoic acid)

2-{(benzyloxy)carbonylamino}-3-(3,5-dichloropyridin-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28300754
- 2-{[(benzyloxy)carbonyl]amino}-3-(3,5-dichloropyridin-4-yl)propanoic acid
- 2352009-57-3
- 2-{(benzyloxy)carbonylamino}-3-(3,5-dichloropyridin-4-yl)propanoic acid
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- Inchi: 1S/C16H14Cl2N2O4/c17-12-7-19-8-13(18)11(12)6-14(15(21)22)20-16(23)24-9-10-4-2-1-3-5-10/h1-5,7-8,14H,6,9H2,(H,20,23)(H,21,22)
- InChI Key: JYJFGCSZHPPQHC-UHFFFAOYSA-N
- SMILES: ClC1C=NC=C(C=1CC(C(=O)O)NC(=O)OCC1C=CC=CC=1)Cl
Computed Properties
- Exact Mass: 368.0330623g/mol
- Monoisotopic Mass: 368.0330623g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 88.5Ų
2-{(benzyloxy)carbonylamino}-3-(3,5-dichloropyridin-4-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28300754-1.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(3,5-dichloropyridin-4-yl)propanoic acid |
2352009-57-3 | 95.0% | 1.0g |
$1142.0 | 2025-03-19 | |
Enamine | EN300-28300754-10.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(3,5-dichloropyridin-4-yl)propanoic acid |
2352009-57-3 | 95.0% | 10.0g |
$4914.0 | 2025-03-19 | |
Enamine | EN300-28300754-5g |
2-{[(benzyloxy)carbonyl]amino}-3-(3,5-dichloropyridin-4-yl)propanoic acid |
2352009-57-3 | 5g |
$3313.0 | 2023-09-07 | ||
Enamine | EN300-28300754-5.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(3,5-dichloropyridin-4-yl)propanoic acid |
2352009-57-3 | 95.0% | 5.0g |
$3313.0 | 2025-03-19 | |
Enamine | EN300-28300754-0.05g |
2-{[(benzyloxy)carbonyl]amino}-3-(3,5-dichloropyridin-4-yl)propanoic acid |
2352009-57-3 | 95.0% | 0.05g |
$959.0 | 2025-03-19 | |
Enamine | EN300-28300754-0.1g |
2-{[(benzyloxy)carbonyl]amino}-3-(3,5-dichloropyridin-4-yl)propanoic acid |
2352009-57-3 | 95.0% | 0.1g |
$1005.0 | 2025-03-19 | |
Enamine | EN300-28300754-1g |
2-{[(benzyloxy)carbonyl]amino}-3-(3,5-dichloropyridin-4-yl)propanoic acid |
2352009-57-3 | 1g |
$1142.0 | 2023-09-07 | ||
Enamine | EN300-28300754-10g |
2-{[(benzyloxy)carbonyl]amino}-3-(3,5-dichloropyridin-4-yl)propanoic acid |
2352009-57-3 | 10g |
$4914.0 | 2023-09-07 | ||
Enamine | EN300-28300754-0.25g |
2-{[(benzyloxy)carbonyl]amino}-3-(3,5-dichloropyridin-4-yl)propanoic acid |
2352009-57-3 | 95.0% | 0.25g |
$1051.0 | 2025-03-19 | |
Enamine | EN300-28300754-2.5g |
2-{[(benzyloxy)carbonyl]amino}-3-(3,5-dichloropyridin-4-yl)propanoic acid |
2352009-57-3 | 95.0% | 2.5g |
$2240.0 | 2025-03-19 |
2-{(benzyloxy)carbonylamino}-3-(3,5-dichloropyridin-4-yl)propanoic acid Related Literature
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on 2-{(benzyloxy)carbonylamino}-3-(3,5-dichloropyridin-4-yl)propanoic acid
Research Brief on 2-{(benzyloxy)carbonylamino}-3-(3,5-dichloropyridin-4-yl)propanoic acid (CAS: 2352009-57-3)
The compound 2-{(benzyloxy)carbonylamino}-3-(3,5-dichloropyridin-4-yl)propanoic acid (CAS: 2352009-57-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 2-{(benzyloxy)carbonylamino}-3-(3,5-dichloropyridin-4-yl)propanoic acid as a key intermediate in the synthesis of novel pharmacologically active molecules. Its unique structural features, including the dichloropyridine moiety and the benzyloxycarbonyl-protected amino group, make it a versatile building block for the development of inhibitors targeting various enzymes and receptors. Notably, its potential as a precursor for protease inhibitors has been explored in several high-impact publications.
In terms of synthetic approaches, advancements have been made in the efficient preparation of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an optimized route that improves yield and purity while reducing environmental impact. The method employs green chemistry principles, utilizing catalytic processes and minimizing hazardous byproducts. This development is particularly significant for scaling up production for preclinical studies.
Biological evaluations of derivatives containing this structural motif have shown promising results. Research indicates that compounds derived from 2-{(benzyloxy)carbonylamino}-3-(3,5-dichloropyridin-4-yl)propanoic acid exhibit notable activity against inflammatory pathways, with potential applications in autoimmune diseases. Specifically, these compounds have demonstrated inhibitory effects on key pro-inflammatory cytokines in in vitro models, suggesting their potential as novel anti-inflammatory agents.
From a drug metabolism perspective, recent pharmacokinetic studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound class. The presence of the dichloropyridine group appears to confer favorable metabolic stability, while the carboxylic acid moiety contributes to improved solubility characteristics. These findings are crucial for further optimization of drug candidates based on this scaffold.
Looking forward, the potential applications of 2-{(benzyloxy)carbonylamino}-3-(3,5-dichloropyridin-4-yl)propanoic acid extend beyond its current uses. Ongoing research is exploring its utility in targeted drug delivery systems and as a molecular probe for studying protein-ligand interactions. The compound's ability to serve as a versatile synthon in diversity-oriented synthesis makes it particularly valuable for medicinal chemistry campaigns aimed at addressing unmet medical needs.
In conclusion, 2-{(benzyloxy)carbonylamino}-3-(3,5-dichloropyridin-4-yl)propanoic acid represents an important chemical entity in contemporary drug discovery efforts. The recent advancements in its synthesis and biological evaluation underscore its potential as a valuable tool for developing novel therapeutic agents. Continued research into structure-activity relationships and mechanism of action will likely yield additional insights that could translate into clinical applications in the coming years.
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